molecular formula C9H15N3O2S B13319153 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide

2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide

Cat. No.: B13319153
M. Wt: 229.30 g/mol
InChI Key: BCHISJWNHSEKLC-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethyl-2-(pyridin-4-yl)ethane-1-sulfonamide is a sulfonamide derivative characterized by a pyridine ring substituted at the 4-position, a dimethylamino group, and a sulfonamide functional group.

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

2-amino-N,N-dimethyl-2-pyridin-4-ylethanesulfonamide

InChI

InChI=1S/C9H15N3O2S/c1-12(2)15(13,14)7-9(10)8-3-5-11-6-4-8/h3-6,9H,7,10H2,1-2H3

InChI Key

BCHISJWNHSEKLC-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CC(C1=CC=NC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide typically involves the reaction of 2-aminoethanesulfonamide with pyridine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Smiles Rearrangement for N-Substitution

The Smiles rearrangement enables functionalization of sulfonamide derivatives. For example, benzoxazole-2-thiol reacts with bromoalkylamines (e.g., 3-bromopropylamine HBr) in DMF at 120°C to form N-alkylated products .

  • Key Variables :

    • Base : Et₃N or K₂CO₃ (2–3 equiv) .

    • Temperature : 70–120°C (higher temps favor disulfide formation) .

Example Reaction :

text
Benzoxazole-2-thiol + 3-Bromopropylamine HBr → N-Alkylated Benzoxazole (Yield: 56–68%)[1]

This suggests that the amino and dimethylamino groups in the target compound could undergo alkylation or arylation under analogous conditions.

Coordination Chemistry with Metal Ions

Pyridinyl sulfonamides often act as ligands due to their nitrogen donor sites. For instance, pyrazolo[4,3-c]pyridine sulfonamides coordinate to zinc in carbonic anhydrase enzymes, influencing inhibitory activity .

  • Structure–Activity Relationship :

    • The pyridine nitrogen participates in hydrogen bonding with active-site residues .

    • Substituents on the sulfonamide (e.g., methyl groups) modulate binding affinity .

Inhibitory Data for Analogues :

CompoundhCA I Inhibition (Ki, nM)hCA II Inhibition (Ki, nM)
1f6.612.1
1k8.314.7

This implies that the dimethylamino group in the target compound could enhance steric hindrance or electronic effects, altering metal-binding properties.

Hydrolysis and Stability

Sulfonamides are generally stable under acidic and basic conditions but hydrolyze under extreme heat or prolonged exposure to strong acids. For example, N-aryl sulfonamides decompose in concentrated HCl at 100°C .

Hydrolysis Pathway :

text
R-SO₂-NR'₂ + H₂O → R-SO₃H + HNR'₂

The dimethylamino group in the target compound may slow hydrolysis due to steric protection of the sulfonamide bond.

Radical Reactions

Disulfide formation via radical mechanisms is observed in sulfonamide systems. For example, excess base and heat promote radical coupling of sulfonamide thiols .

Conditions for Disulfide Formation :

  • Reagents : K₂CO₃ (3 equiv), Et₃N (radical scavenger) .

  • Yield : Up to 90% for disulfides at 120°C .

This side reaction could occur if the target compound is exposed to oxidative conditions.

Biological Activity and Functional Derivatives

Pyridinyl sulfonamides exhibit diverse biological activities. For instance:

  • Carbonic Anhydrase Inhibition : Pyrazolo[4,3-c]pyridine sulfonamides show Ki values in the nanomolar range .

  • Antimicrobial Properties : Ethylene-linked sulfonamides disrupt bacterial metalloenzymes .

Derivatization strategies (e.g., introducing cyanoethyl groups) could further tune bioactivity, as seen in compound 4-Amino-N-(2-cyanoethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide .

Scientific Research Applications

2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved .

Comparison with Similar Compounds

Key Compounds :

4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide (): Structure: Features a pyrimidine ring (4,6-dimethyl substitution) instead of pyridine. Applications: Historically used as a sulfonamide antibiotic, highlighting the role of heterocyclic substituents in antibacterial activity.

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (): Structure: Contains a pyridin-2-yl-sulfamoyl group linked to a phenylpentanamide backbone. Properties: Molecular weight = 493.53 g/mol, yellowish-white solid, moderate solubility in polar solvents (e.g., 83% in DMSO, 76% in ethanol) .

Impurities and Related Substances

Key Examples :

N,N-Dimethyl-2-[1(RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine Hydrogen Succinate (Impurity A(EP), and ):

  • Structure : Shares the pyridin-4-yl group but lacks the sulfonamide moiety; instead, it has a succinate counterion.
  • Properties : Higher aqueous solubility due to the succinate salt form, contrasting with the neutral sulfonamide’s lower solubility .

(1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol Hydrochloride (Impurity B(EP), ): Structure: Pyridin-2-yl substitution with a phenyl-ethanol backbone. Properties: Hydrochloride salt enhances stability but introduces ionic character, affecting pharmacokinetics compared to non-ionic sulfonamides .

Structural and Functional Differences

Parameter 2-Amino-N,N-dimethyl-2-(pyridin-4-yl)ethane-1-sulfonamide 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide N,N-Dimethyl-2-[1(RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine Hydrogen Succinate
Core Heterocycle Pyridin-4-yl Pyrimidin-2-yl (4,6-dimethyl) Pyridin-4-yl
Functional Groups Sulfonamide, dimethylamino Sulfonamide, dimethylpyrimidine Succinate salt, ethoxy linkage
Solubility Likely low (neutral sulfonamide) Moderate (polar pyrimidine) High (ionic succinate)
Bioactivity Hypothesized enzyme inhibition Antibacterial Impurity with unknown activity

Research Implications

  • Pyridine vs. Pyrimidine : Pyridine-based sulfonamides (e.g., the target compound) may exhibit stronger π-π stacking interactions in binding pockets compared to pyrimidine analogs, which offer additional hydrogen-bonding sites .
  • Substituent Position : Pyridin-4-yl substitution (target compound) could impose steric constraints compared to pyridin-2-yl (), altering target selectivity.
  • Salt Forms : Impurity profiles () emphasize the importance of counterions in solubility and stability, suggesting that derivatization (e.g., salt formation) could optimize the parent compound’s properties.

Biological Activity

2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide, also known as a pyridine sulfonamide derivative, has garnered attention for its potential biological activities. This compound is structurally related to other sulfonamides that exhibit various pharmacological effects, including antimicrobial and antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide is C9H15N3O2SC_9H_{15}N_3O_2S with a molecular weight of 229.30 g/mol. The compound features a pyridine ring and a sulfonamide group, which are critical for its biological activity.

Sulfonamides generally function by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This mechanism is crucial in the treatment of bacterial infections and has implications for various therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide, possess significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and protozoa, including Plasmodium species responsible for malaria and Toxoplasma gondii, which causes toxoplasmosis .

Cardiovascular Effects

A study investigating the effects of benzene sulfonamide derivatives on perfusion pressure demonstrated that compounds similar to 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide could influence cardiovascular parameters. The results indicated a decrease in perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential applications in cardiovascular therapies .

Antiviral Potential

Emerging research highlights the potential antiviral activity of pyridine-containing compounds. For instance, structural modifications in related compounds have shown enhanced affinity for viral targets, indicating that 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide may also exhibit antiviral properties .

Case Studies

StudyFindingsImplications
Antimicrobial Activity Demonstrated inhibition of Plasmodium and ToxoplasmaPotential use in treating malaria and toxoplasmosis
Cardiovascular Study Reduced perfusion pressure in isolated rat heartsPossible application in managing hypertension
Antiviral Research Enhanced binding to viral proteins compared to lead compoundsFuture studies may explore its use against viral infections

Pharmacokinetics

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide. Computational models have been employed to predict its bioavailability and potential interactions with human proteins, which are vital for assessing its therapeutic viability .

Q & A

Q. How to investigate metabolic interactions with cytochrome P450 enzymes?

  • Methodological Answer :
  • In Vitro Assays : Incubate with human liver microsomes (0.5 mg/mL) and NADPH (1 mM). Quench reactions with ice-cold acetonitrile at 0, 5, 15, 30 minutes.
  • LC-HRMS : Identify metabolites via accurate mass (e.g., hydroxylation, demethylation).
  • CYP Inhibition : Use fluorescent probes (e.g., CYP3A4: midazolam) to calculate IC50_{50} values .

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